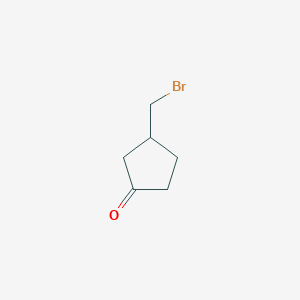

3-(Bromomethyl)cyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSZKWGYJBUAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromomethyl Cyclopentanone and Its Precursors

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process simplifies complex structures by breaking bonds and identifying potential synthetic pathways in reverse. amazonaws.com

In the retrosynthetic analysis of 3-(bromomethyl)cyclopentanone, two primary disconnections are logical. The first is the carbon-bromine (C-Br) bond, and the second is the carbon-carbon (C-C) bond between the cyclopentanone (B42830) ring and the methyl group.

A C-Br bond disconnection suggests a functional group interconversion (FGI) from a more accessible precursor, such as an alcohol. This leads to the identification of a nucleophilic synthon, where the carbon of the methyl group carries a conceptual negative charge, and an electrophilic bromine source.

A C-C disconnection at the C3 position of the cyclopentanone ring generates a cyclopentanone enolate synthon (specifically, a d3 synthon, indicating a nucleophilic character at the beta-position) and an electrophilic bromomethyl synthon (CH₂Br⁺). The corresponding synthetic equivalents are the real-world reagents used to perform the reaction.

| Disconnection | Key Synthon | Synthetic Equivalent |

| C-Br Bond | R-CH₂⁻ (nucleophile) | 3-(Hydroxymethyl)cyclopentanone |

| Br⁺ (electrophile) | Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) | |

| C-C Bond | Cyclopentanone β-enolate (d³ nucleophile) | α,β-Unsaturated ketone (e.g., Cyclopent-2-en-1-one) in a conjugate addition |

| ⁺CH₂Br (electrophile) | Not a stable species; this disconnection is less common for direct synthesis. A more viable route involves starting with a precursor like 3-methylcyclopentanone (B121447). |

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a key bond-forming step or to utilize more readily available starting materials. ias.ac.inic.ac.uk In the context of this compound, a primary FGI approach involves the conversion of an alcohol to the target alkyl bromide.

Retrosynthetically, the target molecule can be traced back to 3-(hydroxymethyl)cyclopentanone. This precursor alcohol can be synthesized from various starting materials, such as the reduction of a corresponding carboxylic acid or ester. The forward reaction, the conversion of the alcohol to the bromide, is a standard FGI transformation. This can be achieved using reagents like phosphorus tribromide (PBr₃) or a strong acid like hydrobromic acid (HBr). This strategy avoids the direct introduction of the bromomethyl group, which can be challenging, and instead relies on a more robust and predictable transformation. vanderbilt.edu

Modern synthetic planning increasingly utilizes computer-aided retrosynthetic design. wikipedia.org These software tools employ extensive databases of known chemical reactions and sophisticated algorithms to propose multiple synthetic routes for a given target molecule. wikipedia.org By inputting the structure of this compound, a chemist can generate a "retrosynthetic tree" of possible precursors. ias.ac.in These programs can identify both common pathways, such as those involving FGI from 3-(hydroxymethyl)cyclopentanone, and more novel routes that a human chemist might overlook. The software evaluates routes based on factors like reaction yield, atom economy, and the commercial availability of starting materials, thus accelerating the process of designing an efficient synthesis.

Direct and Indirect Synthetic Routes

The synthesis of haloalkanes can be approached through various direct and indirect methods. For a compound like this compound, routes may involve the halogenation of a suitable precursor.

Alpha-halogenation is a fundamental reaction for aldehydes and ketones, involving the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. libretexts.orgfiveable.me This reaction can be catalyzed by either acid or base. pressbooks.pub While the target molecule, this compound, is a β-substituted ketone, the principles of α-halogenation are relevant for the synthesis of its precursors or isomers, such as 2-bromocyclopentanone. study.com For instance, the α-bromination of 3-methylcyclopentanone would yield 2-bromo-3-methylcyclopentanone as a potential intermediate for further manipulation.

Under acidic conditions, the halogenation of a ketone like cyclopentanone proceeds through an enol intermediate. masterorganicchemistry.comopenstax.org This mechanism ensures that typically only one α-hydrogen is replaced by a halogen. pressbooks.pub The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the slow, rate-determining step. libretexts.orgopenstax.org

The mechanism involves several distinct steps:

| Step | Description |

| 1. Carbonyl Protonation | The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen, making the ketone more susceptible to tautomerization. libretexts.org |

| 2. Enol Formation | A weak base (like water) removes a proton from the α-carbon. This is the rate-determining step and results in the formation of a nucleophilic enol intermediate. libretexts.orgmasterorganicchemistry.com |

| 3. Nucleophilic Attack | The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂). masterorganicchemistry.com This step forms the new carbon-halogen bond and creates a protonated α-haloketone. |

| 4. Deprotonation | A weak base deprotonates the carbonyl oxygen, regenerating the acid catalyst and yielding the final α-halo ketone product. libretexts.org |

This acid-catalyzed pathway is crucial for controlled monohalogenation, as the introduction of an electron-withdrawing halogen deactivates the product towards further protonation and enol formation. pressbooks.pub

Alpha-Halogenation of Cyclopentanones

Regioselectivity and Stereoselectivity in Halogenation

The direct halogenation of substituted cyclopentanones is a primary route to halogenated derivatives, but controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the halogen is a significant challenge. The outcome of these reactions is heavily influenced by both kinetic and thermodynamic factors, which can be manipulated through the choice of reagents and reaction conditions.

In the case of substituted cyclic ketones, the preferred position of bromination is typically at the more substituted α-carbon. However, steric hindrance from substituents can direct the bromine atom to the less substituted carbon. For instance, the bromination of 2-phenylcyclohexanone (B152291) demonstrates that the bromine atom is regioselectively introduced to the unsubstituted carbon atom. In contrast, for 2-methylcycloketones, a lack of significant regioselectivity is often observed, leading to a mixture of isomers. Stereochemically, the incoming bromine atom often prefers to adopt an axial position, influenced by the conformational dynamics of the cyclopentane (B165970) ring.

Acid-catalyzed halogenation proceeds through an enol intermediate. The α-protons of a ketone are acidic, allowing for tautomerization to the enol form, which then acts as a nucleophile, reacting with an electrophile like bromine. study.com Controlling which enol isomer forms is key to achieving regioselectivity.

Table 1: Factors Influencing Regio- and Stereoselectivity in Cyclopentanone Halogenation

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Steric Hindrance | Directs halogen to the less hindered α-carbon. | Bromination of 2-phenylcyclohexanone occurs at the unsubstituted carbon. |

| Electronic Effects | Electron-donating groups can influence enol formation and stability. | Varies depending on the specific substrate and conditions. |

| Reaction Conditions | Acidic vs. basic conditions determine enol vs. enolate intermediate, affecting regioselectivity. | Acid-promoted bromination proceeds via the enol. study.com |

| Reagent Choice | Bulky halogenating agents can enhance selectivity for the less hindered position. | N-Bromosuccinimide (NBS) is a common alternative to Br₂. |

| Stereochemistry | The thermodynamically more stable product is often favored, with bromine frequently occupying an axial position in chair-like transition states. | Observed in the bromination of various substituted cycloalkanones. |

Bromination of Methylcyclopentanone Analogues

The synthesis of this compound can be envisioned from precursors like 3-methylcyclopentanone. The bromination of such methylcyclopentanone analogues presents specific regiochemical challenges. The goal is to selectively brominate the methyl group (side-chain halogenation) rather than the α-positions of the cyclopentanone ring (ring halogenation).

Direct bromination of a ketone like 3-methylcyclopentanone under typical acidic or basic conditions would likely lead to a mixture of products, with bromination occurring at the α-carbons (positions 2 and 5) as well as potentially on the methyl group. Achieving selectivity for the methyl group often requires radical halogenation conditions, typically initiated by UV light or a radical initiator, using reagents like N-bromosuccinimide (NBS). This method favors halogenation at allylic or benzylic positions, and by extension, at alkyl side chains.

Alternatively, functionalizing the methyl group prior to bromination can provide a more controlled route. For example, the methyl group could first be hydroxylated, and the resulting alcohol could then be converted to the bromide via reagents like phosphorus tribromide (PBr₃) or the Appel reaction.

Research on the bromination of related unsymmetrical ketones, such as 2-methylcyclohexanone, often results in a mixture of isomers, highlighting the difficulty in controlling the reaction's regioselectivity. orgsyn.org Methods to improve selectivity include the bromination of corresponding ketals in methanol, which can favor bromination at the less substituted carbon. orgsyn.org

Cyclization Strategies for Cyclopentanone Ring Formation

The construction of the core cyclopentanone ring is a fundamental aspect of synthesizing derivatives like this compound. Various intramolecular cyclization strategies have been developed to efficiently form this five-membered ring system.

A powerful and atom-economical method for synthesizing cyclopentanones is the rhodium(I)-catalyzed intramolecular hydroacylation of unsaturated aldehydes, particularly 4-alkenals. lycoming.edu This reaction involves the activation of an aldehydic C-H bond and its subsequent addition across a pendent alkene.

The generally accepted mechanism proceeds through several key steps:

Oxidative Addition: The Rh(I) catalyst oxidatively adds to the aldehyde C-H bond, forming an acylrhodium(III) hydride intermediate. nih.gov

Migratory Insertion: The alkene moiety of the substrate inserts into the rhodium-hydride bond. This step forms a five-membered rhodacycle. lycoming.edu

Reductive Elimination: The final C-C bond is formed through reductive elimination from the rhodacycle, yielding the cyclopentanone product and regenerating the active Rh(I) catalyst. organic-chemistry.org

This methodology has been successfully applied to the synthesis of a wide range of substituted cyclopentanones and cyclopentenones from 4-alkynals. organic-chemistry.orgorganic-chemistry.org The choice of catalyst, often a Wilkinson's catalyst analogue, and reaction conditions are crucial for achieving high yields and preventing side reactions like decarbonylation. lycoming.edu

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comias.ac.in The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov

While not a direct cyclization method, the Mannich reaction is instrumental in building precursors that can be subsequently cyclized to form cyclopentanone rings. For example, a double Mannich reaction on a ketone can introduce two aminomethyl side chains. These side chains can then be elaborated and used in a subsequent ring-closing step. More strategically, a Mannich reaction can be employed to construct a linear precursor containing the necessary functionality for an intramolecular cyclization, such as an aldol (B89426) condensation or Dieckmann condensation, to form the five-membered ring. The Mannich reaction is highly versatile for introducing aminoalkyl substituents into molecules, which can serve as handles for further synthetic transformations. ias.ac.in

Beyond hydroacylation, several other intramolecular C-C bond-forming reactions are pivotal for cyclopentanone synthesis. These methods often rely on generating a reactive intermediate that undergoes cyclization.

One such approach is the intramolecular reaction of vinyl cations with alkenes. nih.gov In this method, a β-hydroxy-α-diazoketone precursor is treated with a Lewis acid to generate a vinyl cation, which is then trapped by a pendent alkene to form the cyclopentenone ring after rearrangement. nih.govnih.gov

Another classic and effective method is the intramolecular aldol condensation of 1,4-diketones. The requisite diketone precursors can be synthesized through various routes. Base- or acid-catalyzed cyclization then furnishes the α,β-unsaturated cyclopentenone ring system.

Radical cyclizations also offer a viable pathway. For instance, acyl radicals, generated from unsaturated carboxylic acids or other precursors, can undergo intramolecular addition to double bonds to yield 2-substituted five-membered cyclic ketones. organic-chemistry.org

Table 2: Comparison of Cyclization Strategies for Cyclopentanone Synthesis

| Method | Precursor | Key Features |

|---|---|---|

| Rh(I)-Catalyzed Hydroacylation | Unsaturated aldehydes (e.g., 4-alkenals) | Atom-economical; catalytic; forms C-C bond via C-H activation. lycoming.edu |

| Mannich Reaction | Ketone, aldehyde, amine | Builds acyclic precursors for subsequent cyclization; introduces nitrogen functionality. oarjbp.com |

| Intramolecular Vinyl Cation Cyclization | β-Hydroxy-α-diazoketones | Mild conditions; proceeds via electrophilic vinyl cation intermediate. nih.govnih.gov |

| Intramolecular Aldol Condensation | 1,4-Diketones | Classic, reliable method; forms α,β-unsaturated cyclopentenones. |

| Intramolecular Radical Cyclization | Unsaturated carboxylic acids/acyl radical precursors | Forms substituted cyclopentanones via radical intermediates. organic-chemistry.org |

Generation from Brominated Intermediates

The synthesis of this compound can also be approached by modifying other readily available brominated compounds. This strategy involves creating the cyclopentanone ring on a brominated scaffold or modifying a brominated precursor that already contains a five-membered ring.

For example, a synthetic route could begin with a brominated acyclic precursor that is then cyclized. An appropriate di-ester, where one of the alkyl chains contains a bromomethyl group, could potentially undergo a Dieckmann condensation to form a β-keto ester with the bromomethyl substituent already in place. Subsequent hydrolysis and decarboxylation would then yield the target this compound.

Alternatively, a pre-existing brominated cyclic compound could be transformed. For instance, a cyclopentanone derivative with a different functional group at the 3-position (e.g., an ester or a hydroxymethyl group) could be synthesized first. If this precursor contains another bromine atom elsewhere on the molecule that was used to direct a previous transformation, its presence would classify the route as starting from a brominated intermediate. The final step would then be the conversion of the functional group at the 3-position into the desired bromomethyl group. This could be achieved by reducing a 3-carboxycyclopentanone derivative to the corresponding alcohol, followed by bromination.

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, providing routes to molecules with high precision and efficiency. For a target like this compound, where control over the position and nature of functional groups is critical, catalytic methods are indispensable.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing and functionalizing the cyclopentanone scaffold. mdpi.com While direct transition metal-catalyzed bromomethylation of the cyclopentanone ring is not widely documented, related α-alkylation and functionalization reactions provide a clear blueprint for potential synthetic strategies.

Palladium-catalyzed reactions, in particular, have been extensively developed for the α-functionalization of ketones. mdpi.com For instance, the palladium-catalyzed enantioselective decarboxylative allylic alkylation has been established as a general method for creating α-quaternary centers on cyclopentanones with high yields (up to >99%) and enantiomeric excess (up to 94%). nih.govacs.orgnih.gov This type of reaction demonstrates the capability of palladium catalysts, often paired with specialized ligands like phosphinooxazolines (PHOX), to control reactivity at the α-position of the cyclopentanone ring. nih.govacs.org Such methodologies could conceivably be adapted for the introduction of a bromomethyl precursor group.

Another relevant strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process, which uses transition metal catalysts to facilitate the α-alkylation of ketones with alcohols, generating water as the only byproduct. mdpi.com Although often applied to aryl methyl ketones, this green methodology highlights the potential for using transition metals to forge new α-carbon-carbon bonds on a ketone scaffold, a key step in building a substituted cyclopentanone.

Furthermore, the ketone group itself can act as a directing group in transition metal-catalyzed C-H functionalization, typically at the ortho-position of aromatic ketones. rsc.org While this is less directly applicable to the sp3 carbons of cyclopentanone, it underscores the principle of using metal catalysts to achieve site-selective transformations.

Organocatalysis in Cyclopentanone Derivatization

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and unique selectivity. In the context of cyclopentanone derivatization, organocatalysis provides elegant solutions for introducing functional groups with high stereocontrol.

A prime example is the organocatalytic asymmetric α-hydroxymethylation of cyclopentanone using aqueous formaldehyde. nih.gov This reaction, catalyzed by chiral amino acids, can furnish α-(hydroxymethyl)cyclopentanone with high enantioselectivity. nih.gov The resulting hydroxyl group is a versatile handle that can be subsequently converted to a bromomethyl group via standard functional group interconversion reactions.

Moreover, multicatalytic cascade sequences involving organocatalysts have been developed to construct densely functionalized cyclopentanones from simple starting materials in a single pot. nih.govnih.gov One such process combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular benzoin (B196080) reaction to yield complex cyclopentanone structures with multiple contiguous stereocenters. nih.govnih.gov Tandem reactions catalyzed by secondary amines have also been used to create tetrasubstituted cyclopentanes from enals and malonates with high diastereoselectivity and enantioselectivity. dntb.gov.ua These cascade reactions showcase the power of organocatalysis to rapidly build molecular complexity in the cyclopentane core, which is foundational for precursors to this compound. nih.govdntb.gov.ua

Chemo-, Regio-, and Stereoselective Catalysis

Achieving selectivity is a central challenge in synthesizing substituted cyclic compounds like this compound. Modern catalysis has provided sophisticated methods to control the chemo-, regio-, and stereochemical outcomes of reactions.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of spiro(cyclopentane-1,3'-indoline) derivatives, a base-promoted (3+2) cycloaddition was developed that showed high chemoselectivity, reacting with an enamide motif while leaving an enone motif untouched within the same molecule. frontiersin.org

Regioselectivity involves controlling the position at which a chemical bond is made or broken. In condensations of 1,2,4-triketone analogs with hydrazines to form pyrazoles, the direction of nucleophilic attack could be switched by altering substituents and reaction conditions, demonstrating precise regiocontrol. mdpi.com

Stereoselectivity is the control of the spatial orientation of bonds. The development of chiral catalysts has enabled highly stereoselective syntheses of cyclopentane derivatives. For example, a planar chiral phosphine-phenol catalyst has been used in (3+2) annulation reactions to produce cyclopentene-fused spirooxindoles with high diastereo- and enantioselectivities. The mechanistic understanding of how the catalyst's functional groups interact with substrates is key to achieving this high level of control. researchgate.netfao.org

These principles of selective catalysis are crucial for designing a synthesis that installs the bromomethyl group at the desired C3 position of the cyclopentanone ring without affecting the carbonyl group and while controlling the stereochemistry if a chiral product is desired.

Modern Synthetic Techniques and Process Optimization

Beyond the catalyst, the technology used to conduct a reaction plays a vital role in its efficiency, scalability, and environmental impact. Microwave-assisted synthesis and flow chemistry are two transformative techniques that are reshaping process optimization.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgrasayanjournal.co.in The direct coupling of microwave energy with the solvent and reactant molecules allows for rapid and uniform heating, which can minimize the formation of byproducts. rasayanjournal.co.in

This technique has been successfully applied to the synthesis of various cyclopentanone and cyclohexanone (B45756) derivatives. For instance, a one-pot synthesis of cyclopentanone derivatives from phosphorus ylides was effectively carried out using microwave assistance. nih.govingentaconnect.com In another example, the synthesis of dibenzylidenecyclohexanone derivatives via a crossed aldol condensation saw reaction times reduced to just a few minutes, with yields reaching up to 100%. semanticscholar.orgresearchgate.net The table below compares the results of MAOS with conventional stirring methods for this reaction, highlighting the significant efficiency gains. researchgate.net

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| (2E,6E)-bis(4-methoxybenzylidene)cyclohexanone | MAOS | 2 min | 100 |

| Stirring | 24 h | 78 | |

| (2E,6E)-dibenzylidenecyclohexanone | MAOS | 2 min | 98 |

| Stirring | 24 h | 80 | |

| (2E,6E)-bis(3,4-dimethoxybenzylidene)cyclohexanone | MAOS | 2 min | 93 |

| Stirring | 24 h | 70 |

The application of MAOS to the synthesis of this compound or its precursors could similarly offer significant process advantages, reducing energy consumption and improving throughput.

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. durham.ac.uk This technology is particularly well-suited for process optimization and large-scale manufacturing.

The synthesis of cyclopentanone and its derivatives has been a subject of study in flow systems. Researchers have developed a multistep continuous flow process to produce a highly functionalized cyclopentenone building block, a key precursor for more complex molecules. durham.ac.uk This process integrated solid reagent dosing and in-line aqueous extraction into a highly automated reactor setup, demonstrating the potential for creating complex, integrated workflows. durham.ac.uk Another study focused on the sustainable production of cyclopentanone from furfuryl alcohol using a platinum-supported tungsten-zirconium mixed oxide catalyst in a continuous-flow reactor. higfly.eu This system achieved a 64% yield and demonstrated excellent long-term stability over 38 hours of continuous operation, a critical factor for industrial viability. higfly.eu

Heterogeneous Solvent Systems

In the synthesis of cyclopentanone derivatives, including this compound and its precursors, heterogeneous solvent systems offer significant advantages. These systems, which involve two or more immiscible liquid phases or a liquid phase and a solid phase, can facilitate reactant interaction, simplify product separation, and enhance reaction rates and selectivity.

One prominent application of heterogeneous solvent systems is in phase-transfer catalysis (PTC). This technique is particularly relevant for reactions involving an ionic reagent, such as a bromide source for the bromination step, and an organic substrate that are soluble in immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the ionic nucleophile from the aqueous phase to the organic phase where the reaction with the substrate occurs.

For the synthesis of a precursor like cyclopentanone from furfural, a biphasic system of toluene (B28343) and water has been shown to be effective. rsc.org In such a system, the differing solubilities of the substrate, intermediates, and final product can be leveraged to drive the reaction towards higher yields. rsc.org While specific data for this compound is not extensively published, the principles of PTC are broadly applicable to the bromination of ketones.

Illustrative Research Findings for a PTC-mediated Bromination:

To demonstrate the potential impact of a heterogeneous solvent system, consider a hypothetical PTC-mediated bromination of a cyclopentanone precursor. The data below illustrates how the choice of solvent and catalyst can influence the reaction yield.

| Entry | Organic Solvent | Phase-Transfer Catalyst | Yield (%) |

| 1 | Dichloromethane (B109758) | Tetrabutylammonium (B224687) bromide (TBAB) | 85 |

| 2 | Toluene | Tetrabutylammonium bromide (TBAB) | 78 |

| 3 | Dichloromethane | Benzyltriethylammonium chloride (BTEAC) | 82 |

| 4 | Toluene | Benzyltriethylammonium chloride (BTEAC) | 75 |

This is an interactive data table based on hypothetical research findings.

In this example, dichloromethane as the organic solvent with tetrabutylammonium bromide as the phase-transfer catalyst provides the highest yield. Such systems can enhance the reaction by bringing the bromide ions into close proximity with the organic substrate, which would otherwise have limited interaction.

Optimization Strategies Using Orthogonal and Near-Orthogonal Experiments

To efficiently determine the optimal conditions for the synthesis of this compound, modern experimental design strategies such as orthogonal and near-orthogonal experiments are invaluable. These methods, often referred to as Design of Experiments (DoE) or Taguchi methods, allow for the systematic investigation of multiple reaction parameters simultaneously with a minimal number of experiments. libretexts.orgijera.com This approach is a significant improvement over the traditional one-factor-at-a-time (OFAT) method.

Orthogonal arrays are experimental designs that enable the effects of several factors on a particular outcome, such as reaction yield, to be assessed independently. youtube.com By systematically varying parameters like temperature, reaction time, catalyst loading, and reactant concentrations across a set of structured experiments, researchers can identify the most influential factors and their optimal levels.

Application of an L9 Orthogonal Array for Synthesis Optimization:

An L9 orthogonal array, for instance, can be used to study three or four factors at three levels each in just nine experiments. The table below presents a hypothetical experimental design for the optimization of a key step in the synthesis of this compound.

| Experiment No. | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 25 | 2 | 1 | 65 |

| 2 | 25 | 4 | 2 | 72 |

| 3 | 25 | 6 | 3 | 75 |

| 4 | 50 | 2 | 2 | 85 |

| 5 | 50 | 4 | 3 | 92 |

| 6 | 50 | 6 | 1 | 88 |

| 7 | 75 | 2 | 3 | 80 |

| 8 | 75 | 4 | 1 | 78 |

| 9 | 75 | 6 | 2 | 83 |

This is an interactive data table illustrating the structure of an L9 orthogonal array experiment.

Analysis of the results from such an experiment, often using statistical methods like Analysis of Variance (ANOVA), can reveal the main effects of each parameter on the yield. ijera.com This allows for the prediction of the optimal combination of conditions, even if that specific combination was not directly tested in the initial set of experiments. This leads to a more rapid and resource-efficient optimization of the synthetic process.

Reaction Mechanisms and Reactivity of 3 Bromomethyl Cyclopentanone

Nucleophilic Substitution Reactions

Nucleophilic substitution at the bromomethyl group is a common reaction pathway for this compound. The nature of the nucleophile, solvent, and reaction conditions can influence the mechanism and stereochemical outcome.

Nucleophilic substitution on 3-(Bromomethyl)cyclopentanone typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide ion. openstax.orgmasterorganicchemistry.com This backside attack has significant stereochemical consequences. If the carbon atom of the bromomethyl group is a stereocenter, the SN2 reaction will proceed with an inversion of configuration at that center. libretexts.orgyoutube.com

For example, if we consider a hypothetical enantiomerically pure (R)-3-(1-bromoethyl)cyclopentanone, its reaction with a nucleophile via an SN2 mechanism would lead to the formation of the (S)-product. This stereospecificity is a hallmark of the SN2 reaction and is crucial for controlling the stereochemistry of synthetic products. libretexts.org

Table 1: Stereochemical Outcome of SN2 Reactions on Chiral α-Halo Ketones

| Starting Material (Hypothetical) | Nucleophile | Product (Hypothetical) | Stereochemical Outcome |

| (R)-3-(1-bromoethyl)cyclopentanone | Cyanide (CN⁻) | (S)-3-(1-cyanoethyl)cyclopentanone | Inversion of Configuration |

| (S)-3-(1-bromoethyl)cyclopentanone | Azide (N₃⁻) | (R)-3-(1-azidoethyl)cyclopentanone | Inversion of Configuration |

This table is illustrative and based on the established principles of SN2 reactions.

The presence of the carbonyl group introduces challenges in the chemoselectivity of nucleophilic substitution reactions. Strong nucleophiles, especially those that are also strong bases, can potentially react at the electrophilic carbonyl carbon in addition to the carbon bearing the bromine. However, the primary alkyl halide nature of the bromomethyl group generally favors SN2 substitution over competing reactions at the carbonyl group, especially with soft nucleophiles.

Another challenge is the potential for enolate formation under basic conditions. A strong base can deprotonate the α-carbon to the carbonyl group, forming an enolate. This enolate can then act as a nucleophile, potentially leading to intramolecular cyclization or other side reactions. Careful selection of reaction conditions, such as using non-basic nucleophiles or protecting the carbonyl group, is often necessary to achieve selective substitution at the bromomethyl group.

Regioselectivity is generally not a major issue for this compound in terms of bromine substitution, as there is only one bromine atom. However, in related polyhalogenated compounds, the relative reactivity of different halogenated positions would be a key consideration.

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene.

The elimination reaction of this compound typically proceeds through an E2 (bimolecular elimination) mechanism. This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine (the β-carbon), and the bromide ion is simultaneously expelled. masterorganicchemistry.comck12.org

A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the abstracted proton and the leaving group (bromine). khanacademy.orgchemistrysteps.com This means that the proton and the bromine must be in the same plane and oriented at a 180° dihedral angle to each other. youtube.commasterorganicchemistry.com This stereochemical requirement dictates which proton is removed and, consequently, the stereochemistry of the resulting alkene. In the case of this compound, the flexibility of the five-membered ring allows for the necessary conformational arrangement for the E2 reaction to occur.

The E2 elimination of this compound leads to the formation of cyclopent-2-enone, an α,β-unsaturated carbonyl compound. The abstraction of a proton from the C2 position by a strong base, concurrent with the departure of the bromide ion from the methyl group attached to C3, results in the formation of a double bond between C2 and C3.

This reaction is a valuable method for the synthesis of cyclic α,β-unsaturated ketones, which are important intermediates in organic synthesis. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. libretexts.org In this case, the formation of the conjugated cyclopent-2-enone is highly favored due to the thermodynamic stability of the conjugated system.

Radical Reactions and Mechanistic Investigations

While ionic reactions are the most common pathways for this compound, it can also participate in radical reactions under specific conditions, typically involving radical initiators or photolysis.

The C-Br bond is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in a variety of transformations. Mechanistic investigations often employ radical trapping agents, such as TEMPO, to confirm the involvement of radical intermediates. researchgate.net

One potential radical reaction is intramolecular cyclization. If a radical is generated at the methyl carbon, it could potentially attack the carbonyl group or another part of the molecule, leading to cyclic products. The feasibility of such radical cyclizations depends on the ring size of the transition state and the stability of the resulting radical. wikipedia.org Studies on related ω-haloalkyl cyclobutanones have shown that radical cyclization-fragmentation sequences can be a viable route to medium-sized carbocycles. researchgate.net

Furthermore, the bromine atom can be abstracted by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH), to generate the 3-methylcyclopentanone (B121447) radical. This radical can then be quenched by a hydrogen atom from the tin hydride. libretexts.org While specific studies on this compound are not abundant, the general principles of radical reactions of brominated ketones suggest that it can serve as a precursor to various radical intermediates, opening avenues for further synthetic transformations.

Radical Intermediates in Transformations

The presence of a carbon-bromine bond in this compound makes it a precursor for radical-based transformations. Homolytic cleavage of the C-Br bond, typically initiated by heat or light, can generate a primary alkyl radical centered on the methyl group. This highly reactive intermediate can then participate in a variety of subsequent reactions.

Furthermore, radical-mediated processes can be initiated at other sites. For instance, a side-chain aryl radical, formed in situ, can trigger reactions involving the cyclopentanone (B42830) ring itself. researchgate.netnih.gov While not directly part of the this compound structure, this highlights the susceptibility of the cyclopentanone system to transformations initiated by radical species in its vicinity.

Radical-Mediated C-C Cleavage of Cycloketones

The carbon-carbon sigma bonds of unstrained cycloketones, such as cyclopentanone, can be cleaved under radical conditions. nih.gov This process offers a powerful method for ring-opening and the synthesis of structurally diverse molecules. researchgate.net The mechanism often involves the generation of a radical on a side chain, which then attacks the carbonyl group or an adjacent carbon, ultimately leading to the cleavage of a C-C bond within the ring. researchgate.netnih.gov

In the case of this compound, a radical generated at the bromomethyl position could potentially initiate such a cascade. Studies on related systems have shown that a side-chain radical can lead to the cleavage of the cyclic C-C σ-bond under mild conditions. researchgate.net Density functional theory (DFT) calculations on similar systems have been used to understand the regioselectivity of this bond cleavage. nih.gov This type of reaction has been employed to synthesize various valuable compounds, demonstrating the synthetic utility of radical-mediated C-C cleavage in cyclopentanone systems. researchgate.net The process can be part of a strategy for the enantioselective functionalization of molecules, yielding chiral products like dinitriles from cyclopentanone oxime esters through a dual photoredox/copper catalysis system. nih.gov

Homolytic Substitution (SH2') Reactions

Bimolecular homolytic substitution (SH2) is a fundamental class of radical reactions where a radical attacks a specific atom, displacing another group. semanticscholar.orggoogle.com This process is distinct from the more common SN2 reaction, as it involves homolytic bond cleavage and formation.

For this compound, an SH2 reaction could occur at the bromine atom. An incoming radical (R•) could attack the bromine, leading to the formation of a new radical species and displacing the 3-(methyl)cyclopentanone radical.

R• + Br-CH₂-C₅H₇O → R-Br + •CH₂-C₅H₇O

This type of reaction is a key step in various radical chain processes. The feasibility and rate of the SH2 reaction depend on the nature of the attacking radical and the stability of the radical being displaced. researchgate.net The prime symbol (') in SH2' typically denotes an attack at an allylic or vinylic position, which is not directly applicable to the saturated alkyl bromide in this compound.

Carbonyl Group Reactivity

The carbonyl group is the most prominent functional group in this compound, and its electrophilic carbon atom is the site of numerous important reactions.

Nucleophilic Addition to the Ketone Moiety

The most characteristic reaction of ketones is nucleophilic addition to the carbonyl group. masterorganicchemistry.com The carbon-oxygen double bond is polarized, with the carbon atom carrying a partial positive charge, making it an excellent electrophile. masterorganicchemistry.comlibretexts.org A wide variety of nucleophiles can attack this carbon, breaking the C=O pi bond and forming a new C-Nu sigma bond. This changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

In a subsequent step, this intermediate is typically protonated (often by adding a weak acid) to yield an alcohol product. libretexts.org

Common Nucleophiles in Addition Reactions:

Hydride reagents (e.g., NaBH₄, LiAlH₄): Lead to the reduction of the ketone to a secondary alcohol.

Organometallic reagents (e.g., Grignard reagents, organolithiums): Form a new carbon-carbon bond, also resulting in an alcohol. wikipedia.org

Cyanide (CN⁻): Forms a cyanohydrin. masterorganicchemistry.com

Enolates: Key intermediates in aldol (B89426) reactions, forming a β-hydroxy ketone. wikipedia.org

The rate of nucleophilic addition is influenced by steric and electronic factors. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Condensation Reactions Involving the Cyclopentanone Carbonyl

Carbonyl condensation reactions are a cornerstone of C-C bond formation in organic synthesis. libretexts.org These reactions require a carbonyl compound with an α-hydrogen. This compound has acidic α-hydrogens at the C2 and C5 positions. In the presence of a base, one of these protons can be removed to form a nucleophilic enolate ion. libretexts.orgyoutube.com

This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone in an aldol condensation. mdpi.com The initial product is a β-hydroxy ketone. This product can often undergo dehydration (loss of water), particularly with heating, to form a stable, conjugated α,β-unsaturated ketone. libretexts.org This two-step sequence is known as an aldol condensation. libretexts.orgmdpi.com

The use of acid-base bifunctional catalysts can promote the efficient condensation of cyclopentanone. mdpi.com Cross-condensation reactions are also possible, where the enolate of this compound reacts with a different aldehyde or ketone. d-nb.info

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. While the C=O bond can participate in some cycloadditions, it is more common for derivatives of the ketone, such as its enolate or enol ether, to act as the π-system in these reactions.

For instance, the enolate of this compound could potentially act as a two-atom component in a [3+2] cycloaddition to form a new five-membered ring fused to the original cyclopentanone. uchicago.edu Radical-mediated [3+2] cycloaddition reactions have also been developed for the synthesis of functionalized cyclopentanones from other precursors. rsc.org Although specific examples involving this compound are not prevalent, the general reactivity patterns of cyclopentanones suggest that it or its derivatives could serve as substrates in various cycloaddition strategies to construct more complex polycyclic systems. rsc.orgmdpi.com

Rearrangement Pathways and Intramolecular Processes

The presence of a halogen on a carbon adjacent to a carbonyl group makes α-haloketones susceptible to a variety of rearrangement reactions, most notably the Favorskii rearrangement. Intramolecular processes, driven by the formation of more stable cyclic or bicyclic systems, are also a significant aspect of the chemistry of this compound.

The Favorskii rearrangement of α-haloketones upon treatment with a base is a well-established method for the synthesis of carboxylic acid derivatives, typically esters or amides, with a rearranged carbon skeleton. In the case of this compound, which is a β-haloketone, a direct Favorskii-type rearrangement is not the primary expected pathway. However, under certain conditions, base-induced intramolecular cyclization is a highly probable event.

Treatment of this compound with a non-nucleophilic base can lead to the formation of an enolate. The resulting enolate can then undergo an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromine atom, displacing the bromide and forming a new carbon-carbon bond. This process results in the formation of a bicyclo[3.1.0]hexan-2-one.

Table 3: Base-Induced Intramolecular Cyclization of this compound

| Starting Material | Base | Solvent | Product |

| This compound | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Bicyclo[3.1.0]hexan-2-one |

| This compound | Potassium tert-butoxide (t-BuOK) | tert-Butanol | Bicyclo[3.1.0]hexan-2-one |

This intramolecular cyclization is a powerful method for the construction of the bicyclo[3.1.0]hexane ring system, which is a structural motif found in a number of natural products and other biologically active molecules. The efficiency of this reaction is dependent on factors such as the choice of base, solvent, and reaction temperature. The formation of the strained three-membered ring is thermodynamically driven by the formation of a more stable bicyclic system and the expulsion of the bromide ion. Further research in this area could explore the stereochemical aspects of this cyclization and its application in the synthesis of complex target molecules.

Applications of 3 Bromomethyl Cyclopentanone As a Versatile Synthetic Building Block

Construction of Complex Molecular Architectures

The inherent reactivity of 3-(bromomethyl)cyclopentanone provides a powerful platform for the assembly of complex molecular frameworks. The cyclopentanone (B42830) ring offers a rigid scaffold that can be elaborated upon through reactions involving both the carbonyl group and the bromomethyl substituent.

Formation of Cyclic and Polycyclic Scaffolds

The dual electrophilic sites in this compound can be strategically employed in intramolecular reactions to forge new rings, leading to the formation of intricate polycyclic scaffolds. A common strategy involves an initial reaction at the carbonyl group to introduce a nucleophilic moiety, which then participates in an intramolecular substitution with the bromomethyl group.

For instance, the reaction of this compound with a suitable dinucleophile can initiate a cascade of reactions. One nucleophilic end can attack the carbonyl carbon, and after a series of steps, the second nucleophilic site can displace the bromide ion, resulting in a new cyclic structure. This approach is instrumental in building bridged or spirocyclic systems, which are prevalent in many natural products. While direct examples utilizing this compound are not extensively documented, the principle is well-established in the synthesis of complex polycycles.

An illustrative, albeit analogous, approach is the synthesis of spirocyclic compounds. For example, the condensation of cyclopentanone with methyl isocyanoacetate, followed by hydrolysis and heating with ammonium (B1175870) carbonate, yields a spiro-glutarimide. This highlights how the cyclopentanone core can be a foundation for spirocycle construction.

Table 1: Examples of Polycyclization Strategies Involving Cyclopentanones

| Starting Material Type | Reaction Type | Resulting Scaffold |

| Cyclopentanone Derivative | Intramolecular Aldol (B89426) Condensation | Fused Bicyclic System |

| Cyclopentanone Derivative | Intramolecular Alkylation | Bridged Bicyclic System |

| Cyclopentanone | Multi-step Condensation | Spirocyclic System |

This table presents generalized strategies, as direct literature examples for this compound are limited.

Synthesis of Fused Ring Systems

Fused ring systems are efficiently constructed using annulation reactions, where a new ring is formed on an existing one. This compound is an excellent substrate for such transformations. The Robinson annulation, a classic method for forming a six-membered ring onto an existing ketone, can be adapted for this purpose.

In a potential aza-Robinson annulation, a cyclic imide could undergo a conjugate addition to a vinyl ketone, followed by an intramolecular aldol condensation to create a fused bicyclic amide. This strategy could be applied by first converting the bromomethyl group of this compound into a suitable Michael acceptor.

Furthermore, annulation reactions can lead to the formation of fused heterocyclic rings. For example, a multi-step synthesis starting from an indanone derivative, which shares the cyclopentanone core, can lead to a novel fused tricyclic compound. This involves methylation, substitution, reduction, and subsequent cyclization steps to build the fused system.

Derivatization for Advanced Organic Synthesis

The functional handles of this compound allow for its extensive derivatization, transforming it into a variety of intermediates for advanced organic synthesis.

Introduction of Aryl/Heteroaryl Groups via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While these reactions, such as the Suzuki, Heck, and Sonogashira couplings, traditionally couple sp²-hybridized carbons (aryl/vinyl halides) with various partners, recent advancements have expanded their scope to include sp³-hybridized carbons like the bromomethyl group in this compound.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. The coupling of an alkyl halide like this compound with an arylboronic acid would result in a 3-(arylmethyl)cyclopentanone. This transformation is typically achieved using a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. A reductive Heck reaction variant can forge alkyl-aryl linkages from alkenes. This could potentially be applied to couple the bromomethyl group with an alkene, followed by reduction, to introduce a substituted alkyl chain.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The coupling of unactivated alkyl bromides has been demonstrated, opening the possibility for the synthesis of 3-(alkynylmethyl)cyclopentanones from this compound.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Potential Product from this compound |

| Suzuki-Miyaura | Arylboronic acid | 3-(Arylmethyl)cyclopentanone |

| Heck (Reductive) | Alkene | 3-(Alkyl)cyclopentanone |

| Sonogashira | Terminal alkyne | 3-(Alkynylmethyl)cyclopentanone |

This table outlines potential applications, as direct literature examples for this compound are not extensively reported.

Heterocyclic Synthesis

The reactive sites of this compound make it a suitable precursor for various heterocyclic systems.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. The bromomethyl group adjacent to the cyclopentanone ring system can be considered a reactive α-haloketone equivalent. Thus, condensation of this compound with a thioamide would be expected to yield a cyclopentane-fused thiazole derivative.

Pyrrole Synthesis: The Paal-Knorr synthesis is a straightforward method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. While this compound is not a 1,4-dicarbonyl, it can be converted into one. For example, substitution of the bromide with a nucleophile that can be later oxidized to a carbonyl group would generate the necessary precursor for the Paal-Knorr reaction.

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. By modifying this compound to incorporate a β-keto ester functionality, it could participate in a Hantzsch-like synthesis to produce highly substituted pyridine derivatives fused to the cyclopentane (B165970) ring.

Preparation of Anilines from Cyclopentanones

The synthesis of anilines from saturated carbocycles is a valuable transformation. A method for the synthesis of anilines and indoles from cyclohexanones using a Pd/C-ethylene system has been reported. This process involves hydrogen transfer between the cyclohexanone (B45756) and ethylene (B1197577) to generate the aromatic amine. A similar strategy could potentially be applied to cyclopentanone derivatives.

A more direct, though structurally different, example involves the synthesis of 2-arylaminomethyl-5-(E)-arylidene cyclopentanones via an amine-exchange reaction. While this does not start from this compound, it demonstrates that cyclopentanone scaffolds can be precursors to complex aniline (B41778) derivatives. A plausible route starting from this compound could involve its conversion to an appropriate enone, followed by amination and subsequent aromatization to yield a substituted aniline.

Chirality Transfer and Asymmetric Synthesis

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Chirality transfer, the process of transmitting stereochemical information from a chiral source to a prochiral substrate, is a key strategy in achieving this goal. Two predominant methods for achieving high levels of stereocontrol are the use of chiral auxiliaries and asymmetric catalysis.

Use of Chiral Auxiliaries in Stereocontrolled Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The steric and electronic properties of the auxiliary create a chiral environment that biases the approach of reagents to one face of the molecule over the other, leading to the formation of one diastereomer in excess.

While specific studies detailing the stereocontrolled alkylation of chiral auxiliaries with this compound are not prevalent, the principles can be illustrated with well-established systems, such as Evans' oxazolidinone auxiliaries. These auxiliaries have been widely employed in the asymmetric alkylation of enolates. In a typical sequence, the chiral auxiliary is first acylated, and the resulting imide is then deprotonated to form a rigid, chelated enolate. The electrophile, in a hypothetical scenario, this compound, would then approach the enolate from the less sterically hindered face, dictated by the conformation of the auxiliary.

Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary

| Step | Description | Expected Outcome |

| 1 | Acylation | Attachment of an acyl group to the chiral auxiliary. |

| 2 | Enolate Formation | Deprotonation to form a stereochemically defined enolate. |

| 3 | Alkylation | Reaction with an electrophile (e.g., this compound) to form a new C-C bond with high diastereoselectivity. |

| 4 | Auxiliary Cleavage | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

The diastereomeric ratio of the product is a measure of the stereoselectivity of the reaction and can often be determined by spectroscopic methods like NMR or chromatographic techniques. Subsequent removal of the auxiliary would furnish the chiral cyclopentanone derivative. The success of such a reaction would depend on factors like the nature of the base used for enolate formation, the reaction temperature, and the specific structure of the chiral auxiliary.

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The catalyst creates a transient chiral environment that directs the reaction pathway towards the formation of one enantiomer over the other.

The application of asymmetric catalysis to reactions involving this compound is not a well-documented area of research. However, the principles can be understood through related transformations. For example, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclic ketones. Chiral amines, such as proline and its derivatives, can catalyze enantioselective alpha-functionalization reactions of ketones and aldehydes via enamine or iminium ion intermediates.

In a potential application, a chiral catalyst could be employed to mediate the reaction between a nucleophile and the electrophilic bromomethyl group of this compound, or to facilitate a reaction at the alpha-position of the cyclopentanone ring with high enantioselectivity. The catalyst's three-dimensional structure is crucial for differentiating between the two enantiotopic faces of the substrate or transition states, leading to an enantiomeric excess (ee) of the desired product.

Table 2: Conceptual Asymmetric Catalytic Transformation

| Catalyst Type | Potential Reaction | Mechanism of Stereocontrol |

| Chiral Lewis Acid | Friedel-Crafts Alkylation | Coordination to the carbonyl group, enhancing its electrophilicity and providing a chiral pocket for the approach of a nucleophile. |

| Chiral Phase-Transfer Catalyst | Alkylation of a pronucleophile | Formation of a chiral ion pair, which directs the stereochemical outcome of the alkylation with this compound. |

| Organocatalyst (e.g., chiral amine) | α-Functionalization | Formation of a chiral enamine intermediate, which reacts stereoselectively with an electrophile. |

The development of a successful asymmetric catalytic system for this compound would require careful screening of catalysts, reaction conditions, and substrates to achieve high yields and enantioselectivities.

Computational and Theoretical Studies of 3 Bromomethyl Cyclopentanone Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying organic molecules.

Exploration of Reaction Mechanisms and Transition States

DFT calculations would be pivotal in mapping out the potential energy surfaces of reactions involving 3-(Bromomethyl)cyclopentanone. For instance, in nucleophilic substitution reactions at the brominated carbon, DFT could be used to:

Identify transition state geometries: The precise arrangement of atoms at the peak of the reaction energy barrier.

Calculate activation energies: Providing a quantitative measure of the kinetic feasibility of a reaction pathway.

Distinguish between competing mechanisms: For example, determining whether a substitution proceeds via an SN1 or SN2 pathway by analyzing the intermediates and transition states.

Table 1: Hypothetical DFT Data for a Nucleophilic Substitution on this compound

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| SN2 with CN- | Trigonal bipyramidal | Data not available |

| SN1 (Carbocation formation) | Planar carbocation | Data not available |

This table illustrates the type of data that would be generated from DFT studies. The values are currently unavailable in the literature.

Investigation of Regioselectivity and Stereoselectivity

Many reactions involving this compound have the potential to yield multiple products. DFT calculations could predict the favored outcomes by:

Analyzing frontier molecular orbitals (HOMO-LUMO): The distribution of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack.

Calculating the relative energies of different product isomers: The thermodynamic stability of potential regioisomers and stereoisomers could be compared to predict the major product. For example, in an elimination reaction, DFT could predict whether the double bond forms in conjugation with the carbonyl group.

Conformational Analysis and Energy Landscapes

The five-membered ring of cyclopentanone (B42830) is not planar and exists in various puckered conformations, such as the envelope and twist forms. The presence of the bromomethyl substituent at the 3-position would influence the relative energies of these conformers. A thorough conformational analysis using DFT would:

Identify the lowest energy conformers: Determining the most stable three-dimensional structure of the molecule.

Calculate the energy barriers to interconversion: Understanding the flexibility of the cyclopentanone ring.

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and dynamics simulations can provide a more dynamic picture of the behavior of this compound.

Prediction of Reactivity and Selectivity

Molecular modeling techniques can be used to build predictive models for the reactivity of this compound. By calculating various molecular descriptors (e.g., atomic charges, electrostatic potential), it would be possible to forecast its behavior in different chemical environments.

Analysis of Intermediates and Reaction Pathways

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in solution. These simulations would:

Track the trajectory of a reaction over time: Providing a movie-like view of the molecular transformations.

Analyze the role of the solvent: Understanding how solvent molecules interact with the reactant, intermediates, and transition states to influence the reaction pathway.

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemical calculations have become an indispensable tool for elucidating the relationship between molecular structure and spectroscopic properties. For this compound, theoretical methods provide profound insights into its nuclear magnetic resonance (NMR) and infrared (IR) spectra, aiding in the interpretation of experimental data and the prediction of its behavior in various chemical environments.

Computational NMR Chemical Shift Prediction (GIAO-DFT, GIAO-MP2)

The prediction of NMR chemical shifts through computational methods is crucial for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, integrated with Density Functional Theory (DFT) or Møller-Plesset second-order perturbation theory (MP2), stands as a robust approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts.

Methodology: The process begins with the geometry optimization of the this compound molecule. This is typically performed using a DFT functional, such as B3LYP, combined with a suitable basis set like 6-31G(d) or larger, to find the lowest energy conformation. Once the optimized geometry is obtained, single-point NMR calculations are performed at a higher level of theory, for instance, using the MPW1PW91 functional with a 6-311+G(2d,p) basis set, to compute the shielding tensors. Solvation effects, which can significantly influence chemical shifts, are often incorporated using a continuum model like the Polarizable Continuum Model (PCM).

The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ_calc_) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_calc_ = σ_ref_ - σ_iso_

Where σ_ref_ is the shielding tensor calculated for TMS at the same level of theory. For improved accuracy, a linear regression analysis comparing experimental and calculated shifts for a set of related molecules is often employed.

Predicted Chemical Shifts: Theoretical calculations provide predicted chemical shifts for each unique carbon and proton in the this compound structure. The carbonyl carbon (C=O) is expected to have the largest ¹³C chemical shift due to its deshielding environment. The carbon atom bonded to the bromine (CH₂Br) would also exhibit a significant downfield shift. Protons on the cyclopentanone ring are diastereotopic, and their chemical shifts are influenced by their spatial relationship to the carbonyl group and the bromomethyl substituent.

Below are representative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be obtained from GIAO-DFT calculations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is hypothetical and for illustrative purposes.

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H on C2 (axial) | 2.25 |

| H on C2 (equatorial) | 2.40 |

| H on C3 | 2.60 |

| H on C4 (axial) | 1.90 |

| H on C4 (equatorial) | 2.15 |

| H on C5 (axial) | 2.10 |

| H on C5 (equatorial) | 2.30 |

| H on CH₂Br (a) | 3.55 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is hypothetical and for illustrative purposes.

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 218.0 |

| C2 | 38.5 |

| C3 | 45.0 |

| C4 | 28.0 |

| C5 | 38.2 |

The GIAO-MP2 method, while more computationally demanding, can offer improved accuracy in certain cases, particularly for systems where electron correlation effects are more pronounced. However, for many standard organic molecules, well-parameterized DFT functionals provide a balance of accuracy and computational efficiency.

Vibrational Signature Analysis (IR Spectroscopy)

Theoretical vibrational analysis is a powerful method for assigning the absorption bands observed in an experimental infrared (IR) spectrum to specific molecular motions. For a non-linear molecule like this compound, which consists of 15 atoms, there are 3n-6, or 39, fundamental vibrational modes.

Methodology: The process involves calculating the second derivatives of the energy with respect to the atomic coordinates of the optimized molecular structure. This results in a Hessian matrix, and its diagonalization yields the vibrational frequencies and the corresponding normal modes (atomic displacements). These calculations are typically performed using DFT methods, such as B3LYP with a 6-31G(d) basis set.

The output provides the harmonic frequencies, which are often systematically higher than the experimental values. To improve agreement, these calculated frequencies are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)). The calculation also provides the IR intensity for each mode, which is proportional to the square of the change in the dipole moment during that vibration.

Predicted Vibrational Frequencies: The calculated IR spectrum of this compound is expected to show several characteristic absorption bands. The most intense band is predicted to be the C=O stretching vibration, which is a hallmark of ketones. Other significant vibrations include C-H stretching and bending modes, C-C bond stretching, and vibrations involving the C-Br bond.

A table of key predicted vibrational frequencies and their assignments is presented below.

Table 3: Predicted Key Vibrational Frequencies for this compound Data is hypothetical and for illustrative purposes. Wavenumbers are scaled.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2965-2850 | Medium | C-H stretching (cyclopentane ring and CH₂) |

| 1745 | Strong | C=O stretching |

| 1455 | Medium | CH₂ scissoring/bending |

| 1250 | Medium | C-C stretching |

Advanced Spectroscopic and Analytical Methodologies in the Study of 3 Bromomethyl Cyclopentanone Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and dynamics. Its application is crucial for tracking the transformations of 3-(Bromomethyl)cyclopentanone.

¹H NMR and ¹³C NMR for Monitoring Reaction Progress and Product Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy are primary tools for monitoring the conversion of this compound to its products. By acquiring spectra at various time points, the disappearance of reactant signals and the concurrent appearance of product signals can be quantified to determine reaction kinetics and yield.

Consider a nucleophilic substitution reaction where this compound is converted to 3-(Hydroxymethyl)cyclopentanone. In the ¹H NMR spectrum, the key diagnostic signal for the starting material is the doublet corresponding to the bromomethyl protons (-CH₂Br), typically found around 3.4 ppm. As the reaction proceeds, this signal diminishes and a new doublet appears further downfield, around 3.6 ppm, corresponding to the hydroxymethyl protons (-CH₂OH) of the product. Similarly, in the ¹³C NMR spectrum, the carbon of the -CH₂Br group in the reactant (around 35-45 ppm) is replaced by the signal for the -CH₂OH carbon in the product (around 60-70 ppm). The carbonyl carbon signal (C=O) would also experience a slight shift but remains a key feature in the 215-220 ppm region for both compounds. chemicalbook.comresearchgate.net

Interactive Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Transformation

| Atom Position | This compound (Reactant) | 3-(Hydroxymethyl)cyclopentanone (Product) | Key Diagnostic Change |

| ¹H NMR | |||

| H attached to C3 | ~2.5 (m) | ~2.4 (m) | Minor shift |

| -CH ₂Br / -CH ₂OH | ~3.4 (d) | ~3.6 (d) | Significant downfield shift and change in multiplicity |

| Ring Protons (H2, H4, H5) | ~1.8-2.3 (m) | ~1.7-2.2 (m) | Minor shifts |

| ¹³C NMR | |||

| C1 (C=O) | ~218 | ~219 | Minor shift |

| C3 | ~40 | ~42 | Minor shift |

| -C H₂Br / -C H₂OH | ~38 chemicalbook.com | ~65 | Major downfield shift, indicating substitution |

| C2, C4 | ~38 | ~38 | Minimal change |

| C5 | ~23 chemicalbook.com | ~23 | Minimal change |

Note: Chemical shifts are estimated based on typical values for the functional groups and may vary depending on solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, NOESY, HMBC) for Structural Elucidation of Intermediates

When reactions of this compound lead to complex or unexpected products, two-dimensional (2D) NMR techniques are essential for unambiguous structure determination. These methods reveal correlations between nuclei, allowing chemists to piece together the molecular framework.

COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically on adjacent carbons. For an intermediate, this would confirm the connectivity of protons within the cyclopentanone (B42830) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to four bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of a molecule, such as connecting a substituent to the cyclopentanone ring via the carbonyl carbon. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, which is vital for determining the stereochemistry and conformation of intermediates and products. rsc.org

For a complex bicyclic intermediate formed via an intramolecular reaction, these techniques would be used in concert to map out the new ring system and establish the relative configuration of all stereocenters.

Interactive Table 2: Application of 2D NMR for Structural Elucidation of a Hypothetical Intermediate

| 2D NMR Technique | Information Gained | Example Application for an Intermediate |

| COSY | Reveals ³J(H,H) couplings (proton-proton proximity through 3 bonds) | Confirming the -CH-CH₂-CH₂- spin systems within the cyclopentanone ring. |

| HSQC | Correlates each proton to its directly attached carbon | Assigning specific ¹³C signals to their corresponding ¹H signals. |

| HMBC | Shows long-range (2-4 bond) H-C correlations | Establishing connectivity between the -CH₂- group and the carbonyl carbon (C1) and the C3 carbon of the ring. |

| NOESY | Identifies through-space proximity of protons (< 5 Å) | Determining the cis or trans relationship of substituents on the newly formed bicyclic structure. |

In Operando Flow NMR for Real-time Reaction Monitoring

To gain deeper insight into reaction kinetics and detect transient intermediates, in operando flow NMR is a powerful technique. researchgate.net In this method, the reaction mixture is continuously flowed through the NMR spectrometer, allowing for the acquisition of spectra in real-time as the reaction progresses. nih.govresearchgate.net This approach provides a dynamic picture of the reaction, capturing the concentration profiles of reactants, intermediates, and products simultaneously. beilstein-journals.org

For a transformation of this compound, a flow NMR setup could precisely determine the reaction rate under various conditions (e.g., temperature, catalyst loading) and identify short-lived species that would be missed by conventional offline analysis. The quantitative data obtained can be used to build accurate kinetic models of the reaction mechanism. researchgate.netnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, making it an excellent tool for identifying functional groups and monitoring their changes during a chemical reaction.

Application in Monitoring Reaction Progress and Functional Group Changes

IR spectroscopy offers a simple and effective method for tracking the progress of reactions involving this compound by monitoring the characteristic absorption bands of its functional groups. The most prominent band in the starting material is the strong carbonyl (C=O) stretch, which is characteristic of a five-membered ring ketone and typically appears at a higher frequency than in acyclic or six-membered ring ketones (around 1740-1750 cm⁻¹). researchgate.netresearchgate.netlibretexts.org Another key, albeit weaker, absorption is the C-Br stretch, found in the fingerprint region (around 690-515 cm⁻¹). orgchemboulder.comorgchemboulder.com

If, for example, this compound undergoes a Grignard reaction, the carbonyl group is converted into a tertiary alcohol. Monitoring this reaction with IR spectroscopy would involve observing the disappearance of the sharp, strong C=O absorption at ~1745 cm⁻¹ and the simultaneous appearance of a broad, strong O-H stretching band around 3200-3600 cm⁻¹. fiveable.melibretexts.org The disappearance of the C=O peak is a clear indicator of the reaction's progression.

Interactive Table 3: Key IR Absorption Frequencies for Monitoring a Hypothetical Reaction

| Functional Group | Bond | Reactant: this compound | Product: 1-Methyl-3-(bromomethyl)cyclopentan-1-ol | Change Monitored |

| Carbonyl / Hydroxyl | C=O / O-H | ~1745 cm⁻¹ (strong, sharp) libretexts.org | ~3400 cm⁻¹ (strong, broad) fiveable.me | Disappearance of C=O, Appearance of O-H |

| Alkyl Halide | C-Br | ~650 cm⁻¹ (medium) orgchemboulder.com | ~650 cm⁻¹ (medium) | No significant change |

| Alkane C-H | C-H | ~2850-2960 cm⁻¹ (medium-strong) | ~2850-2960 cm⁻¹ (medium-strong) | No significant change |

In Situ Attenuated Total Reflection-FTIR (ATR-FTIR) for Mechanistic Elucidation

For a more detailed understanding of reaction mechanisms, particularly for reactions occurring in solution or at interfaces, in situ Attenuated Total Reflection-FTIR (ATR-FTIR) spectroscopy is an invaluable tool. An ATR probe is inserted directly into the reaction vessel, allowing for continuous monitoring of the chemical composition of the reaction medium without the need for sampling. mt.com